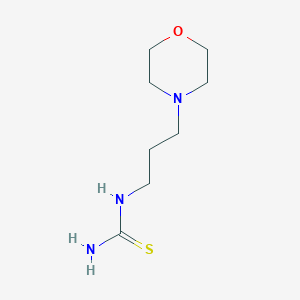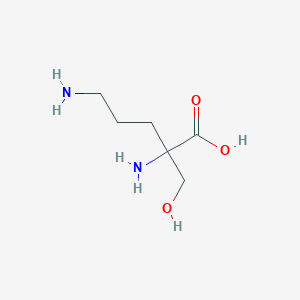
1-(3-Morpholinopropyl)-2-thiourea
説明
Synthesis Analysis
The synthesis of 1-(3-morpholinopropyl)-2-thiourea derivatives involves the reaction of morpholine with isothiocyanates or other precursors to introduce the thiourea functional group. Razak et al. (2015) described the synthesis and characterization of two new compounds, demonstrating the versatility of this chemical backbone in synthesizing structurally diverse molecules (Razak et al., 2015).
Molecular Structure Analysis
The molecular structure of 1-(3-morpholinopropyl)-2-thiourea derivatives has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. These techniques confirm the expected structural features, including the presence of intra and intermolecular hydrogen bonds which stabilize the crystal structure, and provide insight into the molecular vibrations and chemical shifts (Razak et al., 2015).
Chemical Reactions and Properties
1-(3-Morpholinopropyl)-2-thiourea and its derivatives participate in various chemical reactions due to the reactive thiourea moiety. These compounds can act as ligands in coordination chemistry, demonstrate nucleophilic properties, and undergo cycloaddition reactions. For instance, the Yb(OTf)3-catalyzed [3+2] cycloaddition of donor-acceptor cyclopropanes with thiourea offers an efficient route to diverse 2-amino-4,5-dihydrothiophenes, highlighting the compound's versatility in synthetic chemistry (Xie et al., 2019).
科学的研究の応用
Synthesis and Structural Investigations
1-(3-Morpholinopropyl)-2-thiourea is involved in the synthesis of new compounds with potential applications in various fields. For example, Razak et al. (2015) synthesized two new compounds involving 1-(3-Morpholinopropyl)-2-thiourea and performed characterization through various spectroscopic techniques and theoretical calculations (Razak et al., 2015).
Spectral Characterization and Crystal Structural Analysis
The spectral characterization and crystal structural analysis of thiourea derivatives, including those related to 1-(3-Morpholinopropyl)-2-thiourea, have been a focus of research. Hassan et al. (2011) conducted a study on novel cinnamoyl thiourea derivatives, providing insights into their structure and molecular configuration (Hassan et al., 2011).
Biological Evaluation and Antimicrobial Activities
Research has also been conducted on the biological evaluation of thiourea derivatives. Desai et al. (2007) reported the synthesis of aliphatic thiourea derivatives incorporating s-triazine moiety, with a focus on their in vitro antibacterial and antifungal activities (Desai et al., 2007).
Antioxidant Properties and Enzyme Inhibition
Thiourea derivatives, including those related to 1-(3-Morpholinopropyl)-2-thiourea, have been studied for their antioxidant properties and potential as enzyme inhibitors. Naz et al. (2020) synthesized symmetric thiourea derivatives and evaluated their in vitro and in vivo activities in this context (Naz et al., 2020).
Safety And Hazards
将来の方向性
Research on morpholinopropyl compounds is ongoing, and these compounds have potential applications in various fields, including medicinal chemistry and industrial applications . Future research may focus on exploring these applications further and developing new morpholinopropyl compounds with improved properties.
特性
IUPAC Name |
3-morpholin-4-ylpropylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3OS/c9-8(13)10-2-1-3-11-4-6-12-7-5-11/h1-7H2,(H3,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAANQRSELTXKBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00912215 | |
| Record name | N-[3-(Morpholin-4-yl)propyl]carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00912215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Morpholinopropyl)-2-thiourea | |
CAS RN |
111538-46-6 | |
| Record name | N-[3-(4-Morpholinyl)propyl]thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111538-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(Morpholin-4-yl)propyl]carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00912215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 111538-46-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)

![2-[[(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoyl]amino]ethanesulfonate](/img/structure/B38822.png)










